molecular formula C12H10O2S B1324105 3-(3-Methoxybenzoyl)thiophene CAS No. 861223-63-4

3-(3-Methoxybenzoyl)thiophene

Cat. No.: B1324105
CAS No.: 861223-63-4
M. Wt: 218.27 g/mol
InChI Key: NPAJLYAHYZLZNQ-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)thiophene , also known as MBT, is an organic compound belonging to the thiophene family. Its chemical formula is C12H10O2S , and its molecular weight is approximately 218.27 g/mol . The compound features a thiophene ring substituted with a 3-methoxybenzoyl group.

Scientific Research Applications

  • Photochromic Properties : 3-(3-Methoxybenzoyl)thiophene derivatives, specifically thieno-2H-chromenes, exhibit photochromic behavior. This is characterized by their ability to change color upon exposure to light, making them potential candidates for applications in dyes and pigments (Queiroz et al., 2000).

  • Synthesis Techniques : Innovative synthesis methods for benzo[b]thiophenes, which include this compound, have been explored. These methods enable efficient production of these compounds, which are crucial in various chemical processes (Kobayashi et al., 2009).

  • Anticancer Applications : Certain derivatives of benzo[b]thiophenes, such as this compound, have been studied for their potential as anticancer agents. These compounds are shown to have significant effects in inducing cell death (apoptosis), which is a critical pathway in cancer treatment (Romagnoli et al., 2021).

  • Crystal Structure Analysis : The molecular and crystal structures of methoxybenzo[b]thiophenes have been determined, providing valuable insights into their chemical behavior and potential applications in material science (Mullica et al., 1996).

  • Neuroprotective Effects : Thiophene derivatives, including those related to this compound, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors. This indicates potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).

  • Antioxidant Properties : Some benzo[b]thiophene derivatives demonstrate significant antioxidant properties, which could be leveraged in the development of protective therapies against oxidative stress-related diseases (Queiroz et al., 2007).

  • Molecular Electronics : Research into the pyrolysis mechanism of benzo[b]thiophene derivatives like this compound contributes to our understanding of their thermal stability, which is essential for applications in molecular electronics and nanotechnology (Li et al., 2021).

Biochemical Analysis

Biochemical Properties

3-(3-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been reported to exhibit kinase inhibition properties, which can affect cell signaling pathways . Additionally, this compound may interact with estrogen receptors, modulating their activity and potentially influencing gene expression . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to possess anti-inflammatory and anti-cancer properties, which can be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation . Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to a decrease in their activity . Long-term exposure to this compound in in vitro or in vivo studies has been reported to result in sustained changes in cellular function, such as prolonged inhibition of kinase activity or persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues or organs . Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological effect, while exceeding this threshold may lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the concentration of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

(3-methoxyphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAJLYAHYZLZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641826
Record name (3-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861223-63-4
Record name (3-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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